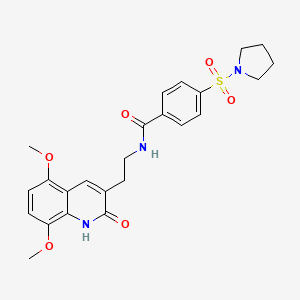

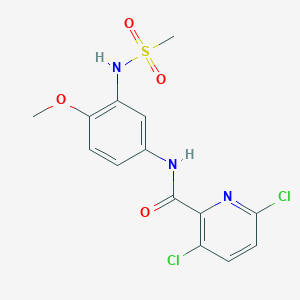

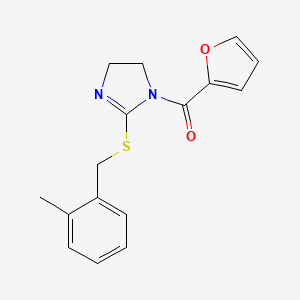

![molecular formula C21H15FN4O2S B2889382 N-(4-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine CAS No. 688355-68-2](/img/structure/B2889382.png)

N-(4-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The quinazolin-4-amine core would provide a rigid, planar structure, while the fluorophenyl, nitrophenyl, and methylsulfanyl groups would add additional complexity and potentially influence the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrophenyl and fluorophenyl groups, both of which are electron-withdrawing and could therefore make the compound more susceptible to nucleophilic attack. The methylsulfanyl group could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the amine group could make the compound basic, while the nitro group could contribute to its reactivity .Wissenschaftliche Forschungsanwendungen

Inhibition of Vascular Endothelial Growth Factor Signaling and Tumor Growth

N-(4-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine has been identified as a potent inhibitor of kinase insert domain-containing receptor (KDR/vascular endothelial growth factor receptor 2) tyrosine kinase activity. This inhibitory effect translates into potent anti-angiogenesis and tumor growth suppression in various cancer models, demonstrating its potential as an anti-cancer therapy (Wedge et al., 2002).

Synthesis and Characterization

The compound has been synthesized and characterized in various studies. One such approach involves traceless solid-phase synthesis, demonstrating the chemical versatility and potential for various modifications of the quinazolin-4-amine structure (Wang et al., 2005).

Application in Fluorescent Sensing

It's been used in the development of fluorescent sensors for detecting amine vapors, showcasing its application in environmental and health monitoring. The compound's unique properties allow for light-up detection, enhancing its utility as a sensor (Gao et al., 2016).

Exploration in Enzyme Substrate Studies

The compound has been utilized in the study of intramolecularly-quenched fluorogenic substrates, which are essential in the specific determination of enzyme activities. This application highlights its role in biochemical and pharmacological research (Kokotos & Tzougraki, 1991).

Imaging Epidermal Growth Factor Receptor Tyrosine Kinase

Its derivative, gefitinib, has been synthesized for imaging epidermal growth factor receptor tyrosine kinase using positron emission tomography, indicating its potential in diagnostic imaging and targeted cancer therapy (Holt et al., 2006).

Antimicrobial and Antibacterial Evaluation

The compound has been evaluated for its antibacterial properties. It has shown significant activity against various bacterial strains, underscoring its potential in developing new antimicrobial agents (Geesi, 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN4O2S/c22-15-7-9-16(10-8-15)23-20-18-3-1-2-4-19(18)24-21(25-20)29-13-14-5-11-17(12-6-14)26(27)28/h1-12H,13H2,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFILHLJFAGDWIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

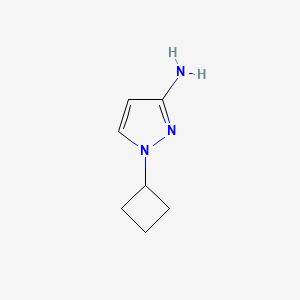

![dimethyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2889301.png)

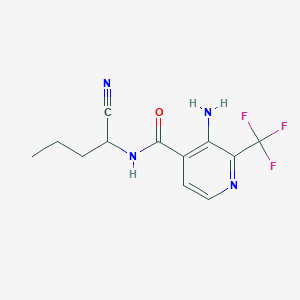

![N-(2-hydroxy-1,1-dimethylethyl)-N'-[3-(4-methylphenyl)-1-adamantyl]urea](/img/structure/B2889308.png)

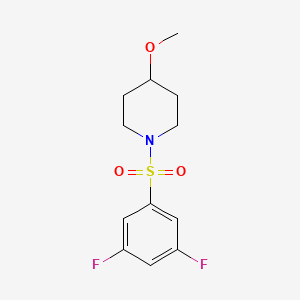

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline](/img/structure/B2889309.png)

![2-(4-ethylpiperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2889315.png)

![2,4-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2889317.png)